REACTION_CXSMILES
|
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[OH-].[Na+].[N:12]1[C:19]([NH2:20])=[N:18][C:16]([NH2:17])=[N:15][C:13]=1[NH2:14]>>[C:13]1([NH2:14])[N:15]=[C:16]([NH2:17])[N:18]=[C:19]([NH2:20])[N:12]=1.[C:2]1([NH:4][C:5](=[O:6])[NH:7][C:8](=[O:9])[NH:1]1)=[O:3] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While maintaining agitation
|
Type
|
ADDITION
|
Details
|
was added through the top addition port
|
Type
|
CUSTOM
|
Details
|
thickened as the chemical reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[OH-].[Na+].[N:12]1[C:19]([NH2:20])=[N:18][C:16]([NH2:17])=[N:15][C:13]=1[NH2:14]>>[C:13]1([NH2:14])[N:15]=[C:16]([NH2:17])[N:18]=[C:19]([NH2:20])[N:12]=1.[C:2]1([NH:4][C:5](=[O:6])[NH:7][C:8](=[O:9])[NH:1]1)=[O:3] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While maintaining agitation
|
Type
|
ADDITION
|
Details
|
was added through the top addition port
|
Type
|
CUSTOM
|
Details
|
thickened as the chemical reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |